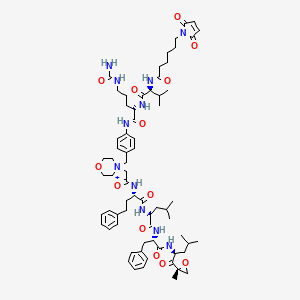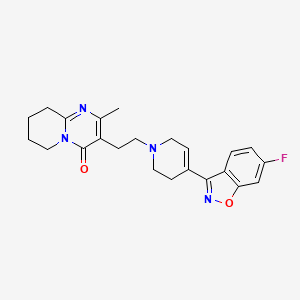
3,6-Dihydro Risperidone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dihydro Risperidone is a derivative of risperidone, an atypical antipsychotic medication primarily used to treat schizophrenia, bipolar disorder, and irritability associated with autism . It belongs to the chemical class of benzisoxazole derivatives and is known for its high affinity for serotonin and dopamine receptors .
Méthodes De Préparation
The synthesis of 3,6-Dihydro Risperidone involves the condensation of two key intermediates: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole and 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one . This reaction is typically carried out in dimethylformamide (DMF) under basic conditions using sodium carbonate or potassium carbonate with a catalytic amount of potassium iodide . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Analyse Des Réactions Chimiques
3,6-Dihydro Risperidone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of substituted derivatives.
Applications De Recherche Scientifique
3,6-Dihydro Risperidone has several scientific research applications:
Chemistry: It is used as a reference compound in the synthesis of new benzisoxazole derivatives.
Biology: It serves as a tool to study the interactions of serotonin and dopamine receptors.
Medicine: It is investigated for its potential therapeutic effects in treating various psychiatric disorders.
Industry: It is used in the development of new antipsychotic medications
Mécanisme D'action
3,6-Dihydro Risperidone exerts its effects by antagonizing dopamine D2 and serotonin 5-HT2A receptors . This dual antagonism helps in reducing the overactivity of dopaminergic and serotonergic pathways in the brain, which is associated with symptoms of schizophrenia and mood disorders . Additionally, it has a high affinity for alpha-adrenergic and histaminergic receptors, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
3,6-Dihydro Risperidone is compared with other atypical antipsychotics such as:
Aripiprazole: Known for its partial agonist activity at dopamine D2 receptors.
Olanzapine: Has a broader receptor profile, including muscarinic receptors.
Quetiapine: Known for its sedative properties due to its high affinity for histamine receptors
These comparisons highlight the unique receptor binding profile of this compound, making it a valuable compound in the treatment of psychiatric disorders.
Propriétés
Formule moléculaire |
C23H25FN4O2 |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H25FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-7,14H,2-4,8-13H2,1H3 |
Clé InChI |
LQUBQYIPKDKBKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(=CC3)C4=NOC5=C4C=CC(=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


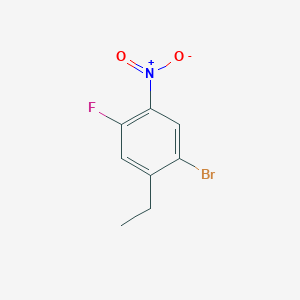


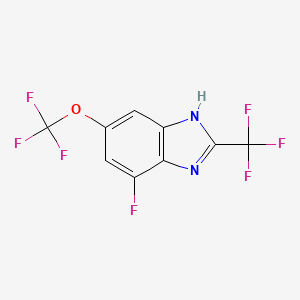
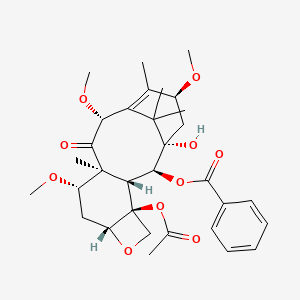
![(1S,4R,5R,8R,9S,12R,13R,16R,19R)-19-methoxy-8-[(2S,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B13434054.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13434062.png)
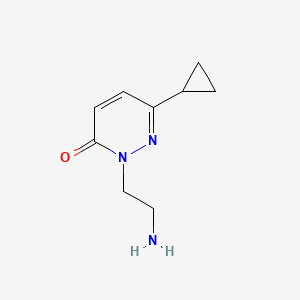

![(2R)-2-[(2S)-2-Aminobutanamido]butanamide](/img/structure/B13434080.png)


![N-[(1S,5R)-8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B13434091.png)
